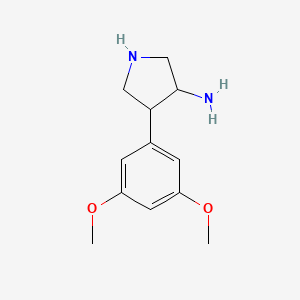![molecular formula C9H11N5 B14868711 2-[4-(1H-Pyrazol-1-YL)pyrimidin-2-YL]ethanamine](/img/structure/B14868711.png)
2-[4-(1H-Pyrazol-1-YL)pyrimidin-2-YL]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(1H-Pyrazol-1-YL)pyrimidin-2-YL]ethanamine is a heterocyclic compound that features both pyrazole and pyrimidine rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1H-Pyrazol-1-YL)pyrimidin-2-YL]ethanamine typically involves the Buchwald-Hartwig amination reaction. This method uses chloropyrimidine derivatives and aminopyrazoles in the presence of palladium catalysts, such as Pd2(dba)3, along with ligands like xantphos and bases like cesium carbonate (Cs2CO3). The reaction is carried out under controlled conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply. This typically involves scaling up the Buchwald-Hartwig amination reaction and ensuring consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(1H-Pyrazol-1-YL)pyrimidin-2-YL]ethanamine undergoes various chemical reactions, including:
Substitution Reactions: Commonly with halogenated derivatives.
Oxidation and Reduction: Depending on the functional groups present.
Coupling Reactions: Such as Suzuki and Heck coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Typically involve halogenated pyrimidines and pyrazoles with bases like potassium carbonate (K2CO3).
Oxidation: Uses oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Employs reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halogenated derivatives yield various substituted pyrazole-pyrimidine compounds .
Aplicaciones Científicas De Investigación
2-[4-(1H-Pyrazol-1-YL)pyrimidin-2-YL]ethanamine has several scientific research applications:
Medicinal Chemistry: As a scaffold for developing kinase inhibitors, particularly cyclin-dependent kinase 2 (CDK2) inhibitors.
Biological Studies: Used in studies involving cell cycle regulation and cancer research.
Chemical Biology: Employed in the design of bioactive molecules for probing biological pathways.
Industrial Applications: Potential use in the synthesis of complex organic molecules and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-[4-(1H-Pyrazol-1-YL)pyrimidin-2-YL]ethanamine, particularly as a CDK2 inhibitor, involves binding to the active site of the kinase. This binding inhibits the phosphorylation of key substrates, leading to cell cycle arrest and apoptosis in cancer cells. The compound targets the ATP-binding pocket of CDK2, preventing its activation and subsequent downstream signaling .
Comparación Con Compuestos Similares
Similar Compounds
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine: Another pyrazole-pyrimidine derivative with potent CDK2 inhibitory activity.
2-(1H-Pyrazol-1-yl)pyridine: Used in coordination chemistry and C-H functionalization reactions.
4-(1H-Pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidine: A hybrid ligand for transition metal coordination compounds.
Uniqueness
2-[4-(1H-Pyrazol-1-YL)pyrimidin-2-YL]ethanamine is unique due to its specific structure that allows for selective inhibition of CDK2. This selectivity is crucial for developing targeted cancer therapies with minimal off-target effects .
Propiedades
Fórmula molecular |
C9H11N5 |
|---|---|
Peso molecular |
189.22 g/mol |
Nombre IUPAC |
2-(4-pyrazol-1-ylpyrimidin-2-yl)ethanamine |
InChI |
InChI=1S/C9H11N5/c10-4-2-8-11-6-3-9(13-8)14-7-1-5-12-14/h1,3,5-7H,2,4,10H2 |
Clave InChI |
HDXXDZSWMNEDQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1)C2=NC(=NC=C2)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Tert-butyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine](/img/structure/B14868635.png)
![(2S)-2-[3-[4-(2-cyclohexylethyl)-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B14868636.png)
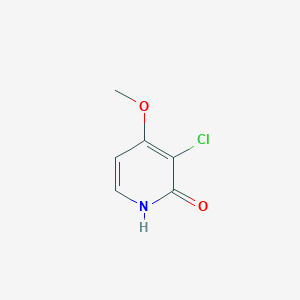
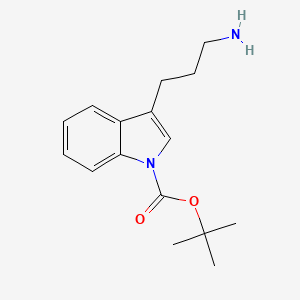
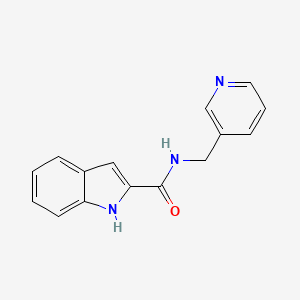
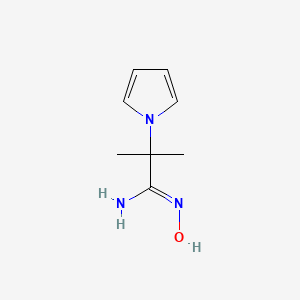
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde](/img/structure/B14868653.png)

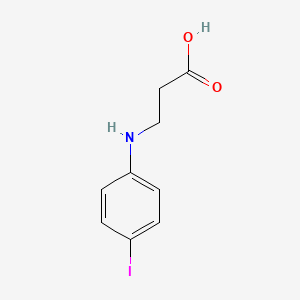
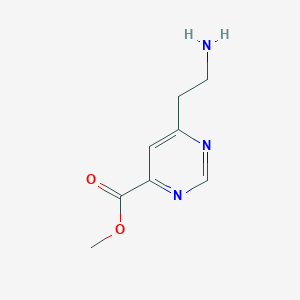
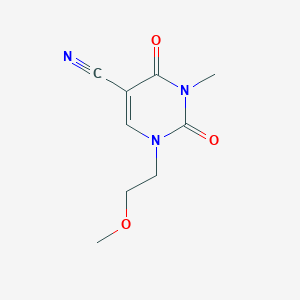
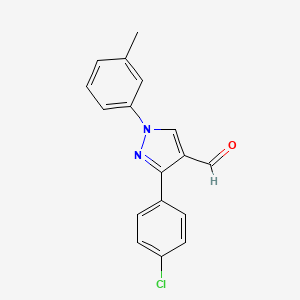
![(1S,2S,4R,5S,7R,8R,10R,13R,17R)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7-diol](/img/structure/B14868696.png)
